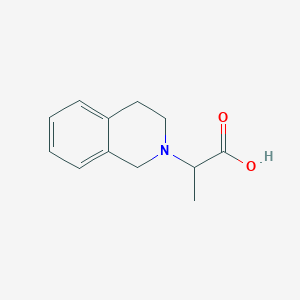

2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid” is a chemical compound . It is an organic compound that contains an isoquinoline functional group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a modified Strecker synthesis was used to produce a compound with a similar structure . The reaction involved 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide in the presence of silica-supported sulfuric acid in MeCN at room temperature .Molecular Structure Analysis

The molecular structure of similar compounds has been determined. For example, the structure of a compound synthesized by a modified Strecker reaction was determined to be monoclinic, with molecules interacting via C–H⋯N and C–H⋯π contacts to form zig-zag ribbons .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. A modified Strecker reaction was used to synthesize a compound with a similar structure . This reaction is one of the most direct and viable methods for the synthesis of α-amino acids via in situ or preformed α-amino nitriles formation .Wissenschaftliche Forschungsanwendungen

Blood Coagulation Properties

A study by Limanskii et al. (2009) synthesized new amides of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid and investigated their effects on blood coagulation. They found that all the synthesized compounds acted as hemostatics, with some particularly effective in decreasing blood coagulation time by 14-16% (Limanskii et al., 2009).

Antimicrobial Properties

The research conducted by Zubkov et al. (2016) examined the quality control of active pharmaceutical ingredients among derivatives of 4-oxoquinoline-3-propanoic acids, which share molecular similarity with fluoroquinolone antibiotics. This study highlights the potential of such compounds, including 2-(3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, in creating new antimicrobial drugs (Zubkov et al., 2016).

Alkaloid Biosynthesis

Tanifuji et al. (2016) reported on the catalytic asymmetric synthesis of a common amino acid component in the biosynthesis of tetrahydroisoquinoline alkaloids. This study is relevant for understanding the role of similar compounds in alkaloid biosynthesis (Tanifuji et al., 2016).

Small Molecule Analysis

Shariatgorji et al. (2012) synthesized D(4)-α-Cyano-4-hydroxycinnamic acid (D(4)-CHCA) for use as a matrix in matrix-assisted laser desorption ionization-mass spectrometry (MALDI-MS) of small molecule drugs and compounds, including isoquinoline alkaloids. This highlights the application of similar compounds in analytical chemistry for small molecule analysis (Shariatgorji et al., 2012).

Antifungal Activity

Surikova et al. (2010) synthesized amides and hydrazides of 2-oxo-3-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-idene)propanoic acid and tested their antifungal activity against Candida albicans. The study found that certain amides exhibited significant antifungal activity, suggesting the potential of related compounds, such as this compound, in antifungal applications (Surikova et al., 2010).

Eigenschaften

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9(12(14)15)13-7-6-10-4-2-3-5-11(10)8-13/h2-5,9H,6-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBXROBGMOSNAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2647490.png)

![3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2647495.png)

![N-(4-ethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2647496.png)

![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2647504.png)

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide](/img/structure/B2647505.png)

![1-(1,3-benzodioxol-5-yl)-N-[5-[(S)-(2-chlorophenyl)[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]-2-thiazolyl]cyclopropanecarboxamide](/img/structure/B2647507.png)